molecular formula C11H15F2NO B2837851 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine CAS No. 1895760-37-8

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine

Cat. No.: B2837851
CAS No.: 1895760-37-8
M. Wt: 215.244
InChI Key: ULXYFNZIHARRCU-UHFFFAOYSA-N
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Description

“4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine” is a chemical compound with the CAS Number: 2287284-10-8 . It has a molecular weight of 251.7 . The IUPAC name for this compound is this compound hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15F2NO.ClH/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13;/h2-5,10-11H,6-7,14H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder at room temperature .

Scientific Research Applications

Asymmetric Synthesis of Amines

The asymmetric synthesis of amines, including a wide range of highly enantioenriched amines such as alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, can be efficiently synthesized using methodologies involving intermediates like N-tert-butanesulfinyl imines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones, showcasing the versatility of such compounds in the synthesis of complex amine structures (Ellman et al., 2002).

Electrochemical and Magnetic Properties

Research into the electrochemical and magnetic properties of organic compounds has highlighted the synthesis and characterization of compounds like 3,4′-Bis[bis(p-t-butylphenyl)amino]stilbene and 3,4′-bis[bis(p-methoxyphenyl)amino]stilbene. These studies reveal the reversible formation of bis(cation radical) via a two-electron transfer reaction and support the exploration of novel organic materials with significant electrochemical and magnetic properties (Michinobu et al., 2000).

Chemoenzymatic Synthesis of Chiral Alcohols

The use of phosphine-free perfluoro-tagged palladium nanoparticles in the Heck reaction of aryl iodides with allylic alcohols under aerobic conditions in water has been described. This method facilitates the access to fine chemicals like 4-(4-Methoxyphenyl)-butan-2-one and allows for a two-step one-pot process, including a Heck reaction followed by an enantioselective enzyme-catalyzed reduction, to form chiral alcohols. This innovative approach demonstrates the potential for environmentally friendly and efficient synthesis of important chiral compounds (Boffi et al., 2011).

Safety and Hazards

The compound “4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine” has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13/h2-5,10-11H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXYFNZIHARRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCN)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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